N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3,4-dimethoxyphenyl group. The pyrrolidinone ring introduces a lactam functionality, which could influence hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-22-12-11-17(14-23(22)32-2)28-15-16(13-24(28)29)27-26(30)25-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)25/h3-12,14,16,25H,13,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYUVGZOKGVRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the carboxamide group.
The pyrrolidinone moiety is synthesized separately, often starting from 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and oxidation to form the desired pyrrolidinone structure. The final step involves coupling the xanthene derivative with the pyrrolidinone intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidinone and xanthene moieties can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Medicinal Chemistry
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve the modulation of cell cycle pathways and apoptosis induction.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific mechanisms are still under investigation.
Biological Imaging
Due to its xanthene core, the compound is being studied as a potential fluorescent probe for biological imaging. Its ability to emit fluorescence can be utilized in various imaging techniques to visualize cellular processes in real-time.
Material Science
The unique chemical structure of this compound allows it to be used in developing new materials with specific optical properties. This includes applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study 1: Anticancer Properties
A study investigating the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that the compound could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways associated with tumor growth.
Case Study 2: Fluorescent Probes
In research focused on developing new fluorescent probes for live-cell imaging, this compound was evaluated for its photophysical properties. The findings suggested that the compound exhibited strong fluorescence and photostability, making it suitable for biological imaging applications.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, often through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The xanthene core’s fluorescent properties allow it to be used as a marker in biological systems, where it can bind to proteins, nucleic acids, or other biomolecules, facilitating their visualization and study.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Substituents
The 3,4-dimethoxyphenyl group is a recurring motif in synthetic and natural compounds. Key comparisons include:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Rip-B features a benzamide core linked to a phenethylamine-derived 3,4-dimethoxyphenyl group via an ethyl chain. Unlike the target compound, it lacks the xanthene and pyrrolidinone moieties. Synthesis: Synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% product . Reactivity: NMR data (Tables 1 and 2 in ) indicate distinct electronic environments due to the absence of xanthene’s aromaticity and pyrrolidinone’s lactam ring.
- Lignin Model Compounds (2, 3, 4) Structure: These dimeric lignin analogs (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) incorporate β-O-4 ether linkages and 3,4-dimethoxyphenyl groups but lack heterocyclic systems like pyrrolidinone or xanthene . Reactivity: In KOtBu/tBuOH systems, β-O-4 bond cleavage occurs under mild conditions (30°C, 0.5 mol/L KOtBu), yielding 3,4-dimethoxybenzoic acid. Oxidation at the α-position (e.g., ketone formation in compound 3) accelerates cleavage compared to alcohol derivatives (compound 2) .
Functional Group Comparisons
- Lactam vs. Amide: The pyrrolidinone lactam in the target compound may exhibit stronger hydrogen-bond acceptor capacity compared to Rip-B’s benzamide.
- Xanthene vs. Benzene : The xanthene core’s extended conjugation could enhance UV absorption or fluorescence relative to Rip-B’s benzene ring.
Reactivity and Stability
- Alkaline Cleavage : Lignin analogs with β-O-4 bonds degrade under alkaline conditions, whereas the target compound’s amide and lactam linkages likely resist such cleavage.
- Oxidative Pathways : The formation of 3,4-dimethoxybenzoic acid in lignin model systems suggests that electron-rich 3,4-dimethoxyphenyl groups are prone to oxidation, a factor that may influence the stability of the target compound.
Data Tables
Table 2: Reactivity in Alkaline Systems
Research Implications
The 3,4-dimethoxyphenyl group’s prevalence in lignin models and synthetic amides highlights its versatility in modulating solubility and reactivity. However, the target compound’s unique xanthene-pyrrolidinone architecture may offer advantages in applications requiring structural rigidity or optical properties.
Limitations of Current Evidence
- No direct data on the target compound’s synthesis, bioactivity, or physical properties.
- Recent advancements in xanthene or pyrrolidinone chemistry may provide additional insights.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a xanthene core and a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄ |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 894044-00-9 |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects . In animal models of neurodegeneration, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. This was attributed to its antioxidant properties and its ability to inhibit neuroinflammatory pathways.
Antimicrobial Activity
Further investigations revealed that this compound possesses antimicrobial activity against several bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Action : Inhibition of pro-inflammatory cytokines and pathways.
Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent.
Study 2: Neuroprotection
In a neuroprotective study reported in Neuroscience Letters, the compound was administered to mice subjected to induced oxidative stress. It was found to significantly reduce markers of oxidative damage (e.g., malondialdehyde levels) and improve cognitive function as assessed by behavioral tests.
Q & A
Q. What are the key synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. Initial steps may include coupling the pyrrolidinone core (functionalized with 3,4-dimethoxyphenyl) to the xanthene-carboxamide moiety via amide bond formation. Techniques like microwave-assisted synthesis or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig for aryl amination) can enhance yield and reduce reaction time . Optimization focuses on parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Purity is validated via HPLC, with yields averaging 60–75% after column chromatography .
Q. Which spectroscopic methods are used to characterize this compound, and what structural features do they confirm?
- NMR (¹H/¹³C): Confirms the presence of the dimethoxyphenyl group (δ ~3.8–3.9 ppm for OCH₃), pyrrolidinone carbonyl (δ ~170–175 ppm), and xanthene aromatic protons (δ ~6.8–8.2 ppm) .
- IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement, bond angles, and hydrogen-bonding networks (e.g., P21/c monoclinic system, as seen in related xanthene derivatives) .
Q. What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?
- Oxidation: The pyrrolidinone ring’s lactam group is stable, but the xanthene core may undergo photooxidation under UV light, forming quinone-like derivatives .
- Hydrolysis: The carboxamide bond is susceptible to acidic/basic conditions (e.g., 1M HCl or NaOH at 80°C), yielding 9H-xanthene-9-carboxylic acid and the pyrrolidinone amine .
- Substitution: Electrophilic aromatic substitution (e.g., nitration) targets the xanthene’s electron-rich aromatic rings .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets, and what experimental validation is required?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential targets (e.g., kinases, GPCRs) by assessing binding affinity to the dimethoxyphenyl and carboxamide moieties.
- In vitro assays (e.g., enzyme inhibition, cell viability) validate predictions. For example, dose-dependent inhibition of P2X7 receptors (IC₅₀ ~10 µM) has been observed in analogs with similar dimethoxyphenyl groups .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., serum concentration, pH). Mitigation strategies include:
- Standardizing protocols (e.g., ATP concentration in kinase assays).
- Using isogenic cell lines to minimize genetic variability.
- Employing orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- pH-dependent degradation: Hydrolysis half-life (t₁/₂) decreases from >24 hrs (pH 7.4) to <2 hrs (pH 2.0), necessitating enteric coating for oral delivery.
- Light sensitivity: Photooxidation in PBS (λ >300 nm) produces 20% degradation products after 48 hrs, requiring amber storage vials .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
